2,5-Dibromobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromobenzenethiol is an organosulfur compound with the molecular formula C₆H₄Br₂S It is characterized by the presence of two bromine atoms and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding benzene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzene derivatives.
Substitution: Substituted benzenethiols.
Scientific Research Applications
2,5-Dibromobenzenethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol and bromine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2,4-Dibromobenzenethiol
- 2,6-Dibromobenzenethiol
- 3,5-Dibromobenzenethiol
Comparison: 2,5-Dibromobenzenethiol is unique due to the specific positioning of the bromine atoms, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2,5-dibromobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMDMWZDFEYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.